CC 5079

Description

Contextual Significance of Novel Small Molecule Therapeutics in Disease Research

Small molecule therapeutics have historically been, and continue to be, a cornerstone of pharmaceutical innovation and biomedical research. These organic compounds, typically with a molecular weight less than 900 Daltons, are designed to interact with specific biological targets within cells to modulate disease processes synergbiopharma.comadragos-pharma.com. Their relatively small size and simpler structure often allow them to easily penetrate cell membranes and reach intracellular targets, a key advantage in targeting a wide range of diseases synergbiopharma.comphrma.org. Unlike larger biological therapies, small molecules can often be synthesized chemically in a consistent and scalable manner, potentially leading to more stable supply chains and lower production costs synergbiopharma.com.

Small molecules serve a critical role as chemical probes in biomedical research, aiding in the understanding of disease biology and the identification or validation of drug targets vkeybio.com. They can modulate various biological pathways by affecting cell signaling and protein activity, influencing processes relevant to disease treatment and stem cell differentiation adragos-pharma.com. The ability of small molecules to interact with a diverse array of targets, including enzymes, receptors, and ion channels, underscores their versatility in addressing complex biological dysfunctions adragos-pharma.com. The ongoing development of novel small molecules remains a vital area of research for addressing unmet medical needs across numerous conditions, from chronic diseases to cancer adragos-pharma.comvkeybio.com.

Historical Perspective on the Discovery and Initial Characterization of CC 5079

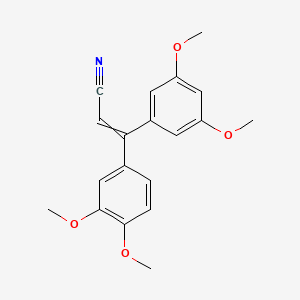

The synthetic compound CC-5079 has been identified and studied for its potential biological activities. Its chemical structure is characterized by two dimethoxyphenyl groups linked by a prop-2-enenitrile moiety ontosight.ai. The presence of methoxy (B1213986) groups on the phenyl rings suggests a potential for biological interaction ontosight.ai.

Initial characterization of CC-5079 revealed its potent inhibitory effects on cancer cell growth in vitro and in vivo through a combination of molecular mechanisms nih.govresearchgate.netaacrjournals.org. Early research indicated that CC-5079 could inhibit the proliferation of various cancer cell lines at nanomolar concentrations nih.govresearchgate.netaacrjournals.org. This effect was associated with cell cycle arrest in the G2-M phase, increased phosphorylation of G2-M checkpoint proteins, and the induction of apoptosis nih.govresearchgate.netaacrjournals.org.

A key finding in the initial characterization was CC-5079's ability to prevent the polymerization of purified tubulin in a concentration-dependent manner and to depolymerize microtubules in cultured cancer cells nih.govresearchgate.netresearchgate.net. Competitive binding assays further showed that CC-5079 competes with colchicine (B1669291) for binding to tubulin, suggesting a similar mechanism of action to other tubulin inhibitors, although it did not compete with paclitaxel (B517696) or vinblastine (B1199706) nih.govresearchgate.netresearchgate.net. Notably, CC-5079 demonstrated activity against multidrug-resistant cancer cells, unlike some other tubulin-interacting drugs nih.govresearchgate.net.

Beyond its effects on tubulin, early studies also reported that CC-5079 inhibits tumor necrosis factor-alpha (TNF-alpha) secretion from lipopolysaccharide-stimulated human peripheral blood mononuclear cells nih.govresearchgate.netaacrjournals.org. This inhibitory effect on TNF-alpha production was linked to the inhibition of phosphodiesterase type 4 (PDE4) enzymatic activity nih.govresearchgate.netaacrjournals.org. These initial findings suggested that CC-5079 possessed a novel chemotype with multiple mechanisms of action, highlighting its potential for research in neoplastic and inflammatory diseases nih.govresearchgate.net.

Overview of Current Academic Research Trends and Challenges Pertaining to this compound

Current academic research involving CC-5079 continues to explore its multifaceted mechanisms and potential applications in various disease models. Research trends often focus on further elucidating its interaction with tubulin and its implications for cell cycle progression and apoptosis in different cancer types, including those with multidrug resistance nih.govresearchgate.netaacrjournals.org. The investigation into its effects on TNF-alpha production and PDE4 activity also remains relevant, suggesting potential research avenues in inflammatory conditions nih.govresearchgate.netaacrjournals.org.

One area of ongoing research involves understanding the specific binding site of CC-5079 on tubulin and comparing its interactions with other known tubulin inhibitors nih.govresearchgate.netresearchgate.net. Researchers are also exploring the downstream signaling pathways affected by CC-5079-induced microtubule disruption and PDE4 inhibition to gain a more comprehensive understanding of its biological effects nih.govresearchgate.netaacrjournals.org.

Challenges in the academic research of compounds like CC-5079 often include the need for detailed mechanistic studies to fully understand their complex interactions within biological systems. Deciphering the interplay between its effects on tubulin polymerization and TNF-alpha/PDE4 modulation is crucial for defining its precise role in different disease contexts. Furthermore, exploring its activity in various in vitro and in vivo models remains a key trend to assess its potential research utility across a broader spectrum of diseases nih.govresearchgate.netaacrjournals.org.

The development of novel small molecules faces challenges such as identifying compounds with desired target specificity while minimizing off-target effects allucent.com. While CC-5079 has shown activity against multidrug-resistant cells, understanding the mechanisms behind this differential activity presents both a research trend and a challenge nih.govresearchgate.net.

Detailed research findings on CC-5079's inhibitory effects on cancer cell proliferation provide quantitative data for analysis. For instance, studies have reported IC50 values for CC-5079 across a range of cancer cell lines nih.govaacrjournals.org.

| Cell Line | IC50 (nmol/L) | Citation |

| Various Cancer | 4.1 - 50 | nih.govaacrjournals.org |

| HUVEC | 0.17 | aacrjournals.org |

| PBMC (TNF-alpha) | 270 | nih.govaacrjournals.org |

These data indicate that CC-5079 inhibits the proliferation of various cancer cells at nanomolar concentrations and also affects normal cells like HUVECs, suggesting potential antiangiogenic research applications aacrjournals.org. Its effect on TNF-alpha production in PBMCs occurs at a higher concentration nih.govaacrjournals.org.

Academic research also explores the effects of CC-5079 on cell cycle distribution. Studies have shown that treatment with CC-5079 leads to an accumulation of cells in the G2-M phase, similar to other microtubule-targeting agents like Taxol and colchicine aacrjournals.org.

| Treatment | Cell Cycle Phase | Percentage of Cells | Citation |

| DMSO (Control) | G0-G1 | ~60% | aacrjournals.org |

| S | ~30% | aacrjournals.org | |

| G2-M | ~10% | aacrjournals.org | |

| CC-5079 | G0-G1 | Decrease | aacrjournals.org |

| S | Decrease | aacrjournals.org | |

| G2-M | Increase | aacrjournals.org | |

| Taxol | G2-M | Increase | aacrjournals.org |

| Colchicine | G2-M | Increase | aacrjournals.org |

This detailed research finding on cell cycle arrest provides further insight into the mechanism by which CC-5079 inhibits cancer cell growth aacrjournals.org.

Structure

2D Structure

3D Structure

Properties

CAS No. |

203394-55-2 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C19H19NO4/c1-21-15-9-14(10-16(12-15)22-2)17(7-8-20)13-5-6-18(23-3)19(11-13)24-4/h5-7,9-12H,1-4H3 |

InChI Key |

QNZGJJKAOJFFSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC#N)C2=CC(=CC(=C2)OC)OC)OC |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cc 5079

Elucidation of Primary Molecular Targets

Research has identified tubulin and phosphodiesterase type 4 as key molecular targets of CC-5079. researchgate.netaacrjournals.orgnih.govdntb.gov.uanoaa.gov The interaction with these targets underlies the compound's impact on cellular processes such as cell division and inflammatory responses. researchgate.netaacrjournals.orgnih.govdntb.gov.ua

Tubulin Binding and Microtubule Dynamics Modulation

Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, motility, and intracellular transport, as well as forming the mitotic spindle necessary for chromosome segregation during cell division. mdpi.com Compounds that interfere with microtubule dynamics can disrupt these processes, particularly in rapidly dividing cells like cancer cells. mdpi.comacs.orgnih.gov CC-5079 has been shown to significantly impact tubulin and microtubule function. researchgate.netaacrjournals.orgnih.govdntb.gov.uaresearchgate.netnih.gov

Studies investigating the interaction of CC-5079 with tubulin have utilized competitive binding assays. These experiments have demonstrated that CC-5079 competes with [³H]colchicine for binding to tubulin. researchgate.netaacrjournals.orgnih.govdntb.gov.uaresearchgate.netnih.gov This indicates that CC-5079 binds to the colchicine (B1669291) binding site on the tubulin dimer. researchgate.netaacrjournals.orgnih.govdntb.gov.uanih.gov In contrast, CC-5079 does not compete with [³H]paclitaxel (Taxol) or [³H]vinblastine, demonstrating that its binding site is distinct from the taxane (B156437) and Vinca alkaloid binding sites on tubulin. researchgate.netaacrjournals.orgnih.govdntb.gov.uaresearchgate.netnih.gov This specific interaction with the colchicine binding site classifies CC-5079 as a colchicine-site inhibitor of tubulin. mdpi.comnih.gov

The effect of CC-5079 on the assembly of tubulin into microtubules has been evaluated in vitro using purified tubulin. These studies have shown that CC-5079 prevents the polymerization of purified tubulin in a concentration-dependent manner. researchgate.netaacrjournals.orgnih.govdntb.gov.uaresearchgate.net The inhibition of tubulin polymerization can be quantitatively assessed by measuring the change in turbidity of a tubulin solution over time using spectrophotometry. researchgate.netresearchgate.net Data from such experiments demonstrate a clear inhibitory effect of CC-5079 on microtubule assembly in a cell-free system. researchgate.netresearchgate.net Reported IC50 values for the inhibition of tubulin polymerization by CC-5079 are in the low micromolar range, including approximately 1.3 µM and ~1 µM. researchgate.netnoaa.govmdpi.comresearchgate.net

| Assay Type | Analyte/Process Inhibited | IC50 Value (approx.) | Reference |

|---|---|---|---|

| In Vitro Polymerization Assay | Tubulin Polymerization | 1.3 µM | researchgate.netmdpi.comresearchgate.net |

| In Vitro Polymerization Assay | Tubulin Polymerization | ~1 µM | noaa.gov |

Beyond its effects on purified tubulin, CC-5079 has been shown to disrupt existing microtubule structures in cultured cells. Treatment of cancer cells with CC-5079 leads to the depolymerization of microtubules, resulting in a drastically disrupted microtubule network within the cytoplasm. researchgate.netaacrjournals.orgnih.govdntb.gov.uaresearchgate.net This cellular effect is consistent with its activity as a tubulin polymerization inhibitor observed in vitro. The disruption of the microtubule network by CC-5079 is linked to its ability to induce cell cycle arrest, specifically in the G2-M phase, and subsequently trigger apoptosis in cancer cells. researchgate.netaacrjournals.orgnih.govdntb.gov.uamdpi.comnih.gov

Inhibition of Tubulin Polymerization in In Vitro Systems

Phosphodiesterase Type 4 (PDE4) Enzymatic Inhibition

In addition to its effects on tubulin, CC-5079 is also recognized as an inhibitor of phosphodiesterase type 4 (PDE4). researchgate.netaacrjournals.orgnih.govdntb.gov.uanoaa.gov PDE4 enzymes are a family of cyclic nucleotide phosphodiesterases that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgrutgers.edufrontiersin.org They are particularly important in regulating intracellular cAMP levels in immune and inflammatory cells. wikipedia.orgrutgers.edu

CC-5079 inhibits the enzymatic activity of PDE4. researchgate.netaacrjournals.orgnih.govdntb.gov.uanoaa.gov By inhibiting PDE4, CC-5079 blocks the hydrolysis of cAMP to inactive adenosine monophosphate (AMP). wikipedia.orgrutgers.edu This leads to an increase in the intracellular concentration of cAMP. wikipedia.orgrutgers.edufrontiersin.org Elevated levels of cAMP can modulate various cellular signaling pathways, particularly those involved in inflammatory responses. wikipedia.orgrutgers.edufrontiersin.org The inhibition of PDE4 activity by CC-5079 is linked to its ability to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) from stimulated peripheral blood mononuclear cells. researchgate.netaacrjournals.orgnih.govdntb.gov.ua Reported IC50 values for PDE4 inhibition by CC-5079 include approximately 2.3 µM. researchgate.netmdpi.comresearchgate.net An optimized analog of CC-5079 showed more potent PDE4 inhibition with an IC50 of 54 nM. noaa.gov

| Assay Type | Enzyme Inhibited | IC50 Value (approx.) | Reference |

|---|---|---|---|

| Enzymatic Assay | PDE4 | 2.3 µM | researchgate.netmdpi.comresearchgate.net |

| Enzymatic Assay | PDE4 (Analog) | 54 nM | noaa.gov |

Correlation Between PDE4 Inhibition and Immunomodulatory Effects

CC-5079 has been shown to inhibit tumor necrosis factor-alpha (TNF-α) secretion from lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs) with an IC50 of 270 nmol/L. researchgate.netaacrjournals.orgscilit.comnih.gov This inhibitory effect on TNF-α production is linked to its capacity to inhibit the enzymatic activity of phosphodiesterase type 4 (PDE4). researchgate.netaacrjournals.orgscilit.comnih.gov PDE4 is a crucial cyclic AMP (cAMP)-metabolizing enzyme in immune and inflammatory cells, playing a significant role in endotoxin-activated TNF-α responses. aacrjournals.orgmdpi.com By inhibiting PDE4, CC-5079 leads to increased intracellular cAMP levels, which can modulate inflammatory responses and cytokine production. mdpi.com Other PDE4 inhibitors have also demonstrated the ability to downregulate plasma levels of various cytokines, including TNF-α. mdpi.com

Downstream Molecular Signaling Pathway Perturbations

The effects of CC-5079 extend to perturbing several downstream molecular signaling pathways, influencing cell cycle progression and the balance between cell survival and death.

Cell Cycle Regulatory Protein Phosphorylation (e.g., G2-M checkpoint proteins)

CC-5079 treatment is associated with cell cycle arrest in the G2-M phase. researchgate.netdntb.gov.uaaacrjournals.orgnih.gov This arrest is accompanied by increased phosphorylation of G2-M checkpoint proteins. researchgate.netdntb.gov.uaaacrjournals.orgnih.gov The G2-M transition is a critical regulatory point in the cell cycle, controlled by the activity of cyclin-dependent kinases and phosphatases like Cdc25. nih.gov Increased phosphorylation of proteins involved in this checkpoint suggests that CC-5079 interferes with the proper progression through mitosis. Studies using flow cytometry have demonstrated the accumulation of cells with 4N DNA content (G2-M phase) following treatment with CC-5079. aacrjournals.org

Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, p53, p21)

CC-5079 induces apoptosis in cancer cells. researchgate.netdntb.gov.uaaacrjournals.org This apoptotic effect is linked to the regulation of key proteins involved in the apoptotic machinery, including p53, p21, and Bcl-2. researchgate.netdntb.gov.uaaacrjournals.orgnih.gov Similar to some antimitotic agents, CC-5079 has been reported to induce the expression of p53 and p21 in cancer cells. researchgate.net Elevated levels of p53 and p21, along with the phosphorylation of Bcl-2, may contribute to the induction of apoptosis. researchgate.netaacrjournals.org Treatment with CC-5079 leads to the activation of caspases, including caspase-3, caspase-8, and caspase-9, which are central executioners of apoptosis. researchgate.netaacrjournals.org While p53 and p21 are involved in cell cycle arrest and apoptosis induction, proteins from the Bcl-2 family, such as Bcl-2 and Bax, are also critical regulators of apoptosis. nih.govnih.gov An inverse relationship between Bcl-2 and Bax protein levels has been observed in some contexts of apoptosis regulation. nih.gov

Data Table: Effects of CC-5079 on Apoptosis-Related Proteins

| Protein | Observed Effect of CC-5079 Treatment | Reference |

| p53 | Induction/Elevation | researchgate.netaacrjournals.org |

| p21 | Induction/Elevation | researchgate.netaacrjournals.org |

| Bcl-2 | Phosphorylation (associated with apoptosis) | researchgate.netaacrjournals.org |

| Caspase-3 | Activation | researchgate.netaacrjournals.org |

| Caspase-8 | Activation | researchgate.netaacrjournals.org |

| Caspase-9 | Activation | researchgate.netaacrjournals.org |

Modulation of Specific Kinase and Phosphatase Activities (e.g., MKP1)

CC-5079 has been shown to stimulate the expression of mitogen-activated protein kinase phosphatase 1 (MKP1). frontiersin.orgresearchgate.net MKP1 is a dual-specificity phosphatase that plays a role in negatively regulating the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, JNK1/2, and p38. core.ac.uknih.govnih.gov By upregulating MKP1, CC-5079 can influence signaling pathways downstream of these kinases, which are involved in various cellular processes including proliferation, differentiation, and apoptosis. nih.govnih.gov MKP1 has been identified as a key regulator in different biological contexts, including immune responses and vascular development, through its modulation of MAPK activity. nih.govnih.gov

Global Gene Expression and Proteomic Profiling in Response to CC 5079

While specific details on global gene expression and proteomic profiling in direct response to CC-5079 treatment are not extensively detailed in the provided search results, the study of gene and protein expression profiles is a recognized approach to understand the comprehensive cellular impact of compounds like CC-5079. iiarjournals.orgnih.govacademindex.combu.edu Differential expression profiling allows for the identification of genes and proteins that are dysregulated following treatment, providing insights into the molecular pathways affected. iiarjournals.org Techniques such as transcriptomic and proteomic analyses can reveal changes in mRNA and protein levels, respectively, offering a broader view of the cellular response beyond the specific proteins and pathways already identified. nih.gov Integration of transcriptomic and proteomic data can provide a more complete understanding of the molecular mechanisms underlying the observed effects of CC-5079. nih.gov

Cellular and Subcellular Activities of Cc 5079 in Preclinical Models

Impact on Cell Proliferation and Viability in Diverse Cancer Cell Lines

CC-5079 has demonstrated potent inhibition of cancer cell growth across a variety of cell lines originating from different organs and tissues. This inhibition occurs at nanomolar concentrations. researchgate.netaacrjournals.orgnih.gov The half maximal inhibitory concentration (IC50) values for CC-5079 against different tumor cell lines have been reported to range from 4.1 to 50 nmol/L. researchgate.netaacrjournals.orgnih.govresearchgate.net Notably, CC-5079 has shown activity against multidrug-resistant cancer cells, unlike some other tubulin-interacting drugs. researchgate.netaacrjournals.orgnih.gov

Table 1: Inhibitory Effects of CC-5079 on Cancer Cell Proliferation (Representative Data)

| Cell Line | Tissue Origin | CC-5079 IC50 (nmol/L) |

| Various Cancer Cell Lines | Colon, Prostate, Breast, Lung, Ovary, Uterus, Skin | 4.1 - 50 |

Induction of Cell Cycle Arrest (e.g., G2-M phase)

The inhibitory effect of CC-5079 on cell growth is associated with the induction of cell cycle arrest. researchgate.netaacrjournals.orgnih.gov Studies have shown that CC-5079 treatment leads to an accumulation of cells in the G2-M phase of the cell cycle. researchgate.netaacrjournals.orgscilit.comresearchgate.netnih.gov This arrest is accompanied by increased phosphorylation of G2-M checkpoint proteins. researchgate.netaacrjournals.orgscilit.comnih.gov For instance, treatment of MCF-7 cells with CC-5079 resulted in an accumulation of cells with 4N DNA content (G2-M phase) and a decrease in cells in the G0-G1 or S phases. aacrjournals.orgresearchgate.net This effect on cell cycle distribution was observed to be independent of the multidrug resistance status of the cells. aacrjournals.orgresearchgate.net

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)

In addition to cell cycle arrest, CC-5079 induces programmed cell death, specifically apoptosis, in cancer cells. researchgate.netaacrjournals.orgnih.govscilit.comnih.gov The accumulation of cells in the G2-M phase is often followed by an increase in subdiploid cells at later time points, indicative of apoptosis. aacrjournals.org The mechanism of action involves the interaction of CC-5079 with tubulin. researchgate.netaacrjournals.orgnih.govscilit.comnih.gov CC-5079 prevents the polymerization of purified tubulin in a concentration-dependent manner in vitro and causes depolymerization of microtubules in cultured cancer cells. researchgate.netaacrjournals.orgnih.govscilit.comnih.gov In competitive binding assays, CC-5079 competes with colchicine (B1669291) for binding to tubulin, suggesting a similar binding site, but it does not compete with paclitaxel (B517696) or vinblastine (B1199706). researchgate.netaacrjournals.orgnih.govscilit.comnih.gov This interaction with tubulin and subsequent microtubule destabilization leads to mitotic arrest and ultimately cell death through apoptosis. aacrjournals.orgresearchgate.net Some studies also suggest that CC-5079 can induce the intrinsic mitochondrial mechanism of apoptosis, indicated by changes in the levels of proteins like p53, Bax, and Bcl-2. researchgate.netdntb.gov.ua Apoptosis-inducing factor (AIF) is a protein that can trigger chromatin condensation and DNA fragmentation, contributing to programmed cell death. wikipedia.org

Immunomodulatory Effects in Cellular Systems

CC-5079 also exhibits immunomodulatory properties in cellular systems. aacrjournals.orgnih.govscilit.com

Inhibition of Pro-inflammatory Cytokine Secretion (e.g., TNF-α)

CC-5079 has been shown to inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). researchgate.netaacrjournals.orgnih.govscilit.comdntb.gov.ua Specifically, CC-5079 inhibits TNF-α secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). ontosight.airesearchgate.netaacrjournals.orgnih.govscilit.com The IC50 for this inhibitory effect on TNF-α production is reported to be 270 nmol/L. researchgate.netaacrjournals.orgnih.gov This inhibition is related to CC-5079's ability to inhibit the enzymatic activity of phosphodiesterase type 4 (PDE4), an enzyme involved in the regulation of inflammatory responses in immune cells. researchgate.netaacrjournals.orgnih.govscilit.com

Modulation of Immune Cell Function (e.g., Peripheral Blood Mononuclear Cells)

Beyond cytokine inhibition, CC-5079 modulates the function of immune cells, including peripheral blood mononuclear cells (PBMCs). ontosight.airesearchgate.netaacrjournals.orgnih.govscilit.comdntb.gov.ua While CC-5079 did not significantly affect DNA synthesis in unstimulated PBMCs, it showed inhibitory effects on PBMCs stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin. aacrjournals.org This suggests a modulatory effect on activated immune cells.

Anti-angiogenic Properties in In Vitro and Ex Vivo Assays

CC-5079 has demonstrated anti-angiogenic properties in preclinical assays. nih.govresearchgate.net Studies using human umbilical vein endothelial cells (HUVECs) have shown that CC-5079 can inhibit their proliferation, migration, and invasion at nanomolar concentrations (e.g., 0.1 μM). nih.gov The IC50 for CC-5079 on HUVECs was found to be lower than that for cancer cells, suggesting a degree of selectivity towards endothelial cells. aacrjournals.orgresearchgate.net Ex vivo assays, such as the chick chorioallantoic membrane (CAM) assay and rat aortic ring assays, have further supported the anti-angiogenic activity of CC-5079, showing inhibition of microvessel formation. nih.govresearchgate.netpensoft.net CC-5079's anti-angiogenic effects may be related to its ability to stimulate the expression of mitogen-activated protein kinase phosphatase 1 (MKP1) in endothelial cells. nih.govfrontiersin.org

Inhibition of Endothelial Cell Proliferation and Migration

Research indicates that CC-5079 can significantly inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in vitro nih.govresearchgate.netnih.govaacrjournals.org. At a concentration of 0.1 μM, CC-5079 demonstrated significant inhibition of HUVEC proliferation and migration (P < 0.001) nih.govresearchgate.net. It also inhibited HUVEC invasion at this concentration (P < 0.05) nih.govresearchgate.net. Studies using the XTT assay, a method to quantify endothelial cell proliferation, have shown that CC-5079 significantly decreases mean absorbance compared to untreated stimulated CAM disks, indicating inhibition of proliferation nih.gov. In vitro studies have shown a dose-dependent inhibition of endothelial cell proliferation by CC-5079 nih.gov.

Table 1: Effect of CC-5079 on Endothelial Cell Activities (In Vitro)

| Endothelial Cell Activity | CC-5079 Concentration | Observed Effect | Statistical Significance | Source |

| Proliferation | 0.1 μM | Significant inhibition | P < 0.001 | nih.govresearchgate.net |

| Migration | 0.1 μM | Significant inhibition | P < 0.001 | nih.govresearchgate.net |

| Invasion | 0.1 μM | Inhibition | P < 0.05 | nih.govresearchgate.net |

| Proliferation | Not specified (In vitro) | Dose-dependent inhibition | Data not shown in source | nih.gov |

Disruption of Microvessel Formation (e.g., Chick Chorioallantoic Membrane, Rat Aortic Rings)

CC-5079 has been evaluated for its effect on microvessel formation using ex vivo models such as the chick chorioallantoic membrane (CAM) assay and the rat aortic ring assay nih.govresearchgate.netnih.govresearchgate.net. The CAM assay and rat aortic ring assay are established preclinical models used to assess the ability of compounds to modulate angiogenesis thermofisher.comnih.gov.

In both the CAM and rat aortic ring assays, CC-5079 at a concentration of 0.1 μM inhibited microvessel formation (P < 0.05) nih.govresearchgate.netresearchgate.net. In the CAM assay, systemic delivery of CC-5079 at 0.1 μM resulted in a significant inhibition of endothelial cell proliferation compared to control (P = 0.0079) nih.govresearchgate.net. The CAM assay, particularly with modifications like the XTT assay, allows for the quantitative measurement of endothelial proliferation and vascular density in response to agents like CC-5079 nih.govresearchgate.net. The rat aortic ring assay recapitulates multiple key steps of angiogenesis, including migration, proliferation, and reorganization, making it a valuable ex vivo model thermofisher.com.

Table 2: Effect of CC-5079 on Microvessel Formation (Ex Vivo)

| Assay Model | CC-5079 Concentration | Observed Effect | Statistical Significance | Source |

| Chick Chorioallantoic Membrane (CAM) | 0.1 μM | Inhibition of microvessel formation | P < 0.05 | nih.govresearchgate.netresearchgate.net |

| Rat Aortic Ring | 0.1 μM | Inhibition of microvessel formation | P < 0.05 | nih.govresearchgate.netresearchgate.net |

| CAM (Systemic Delivery) | 0.1 μM | Significant inhibition of endothelial cell proliferation | P = 0.0079 | nih.govresearchgate.net |

Preclinical Efficacy and Mechanistic Validation in Non Human in Vivo Disease Models

Antitumor Activity in Xenograft Models

Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient mice, are widely used to assess the in vivo antitumor activity of experimental compounds. mdpi.commdpi.com

Efficacy in Hematological Malignancy Models (e.g., Lymphoma)

While the provided search results primarily focus on solid tumor models, some information indicates that CC-5079 and related compounds have been evaluated against hematological malignancies. For instance, anti-proliferative activity of CC-5079 against the non-Hodgkin's B lymphoma cell line Farage has been studied in vitro. fda.govfda.gov Additionally, a severe combined immunodeficiency (SCID) mouse lymphoma model has been used to evaluate the anti-tumor activity of related immunomodulatory drugs, suggesting the potential relevance of such models for CC-5079 evaluation in vivo. fda.gov

Efficacy in Solid Tumor Models (e.g., Colorectal, Ovarian, Prostate Cancer Xenografts)

CC-5079 has demonstrated significant antitumor activity in various solid tumor xenograft models. researchgate.netnih.govaacrjournals.org

Colorectal Cancer: In a mouse xenograft model using HCT-116 human colorectal tumor cells, CC-5079 significantly inhibited tumor growth in vivo. researchgate.netnih.govaacrjournals.orgdntb.gov.ua This activity was observed in severe combined immunodeficient (SCID) mice injected subcutaneously with HCT-116 cells. aacrjournals.org A glycinamide (B1583983) analog of CC-5079 (compound 45) also showed significant efficacy in the HCT-116 xenograft model, resulting in 64% inhibition of tumor growth. noaa.gov

Ovarian Cancer: While direct in vivo data for CC-5079 in ovarian cancer xenografts were not explicitly detailed in the provided snippets, CC-5079 has shown potent inhibitory effects on the proliferation of NIH:OVCAR-3 human ovarian adenocarcinoma cells in vitro. aacrjournals.orgresearchgate.net Related studies on other compounds have utilized cisplatin-resistant human ovarian tumor xenograft models (e.g., CH1 and CH1cisR) to demonstrate antitumor activity, suggesting the existence and relevance of such models for evaluating compounds like CC-5079. researchgate.net

Prostate Cancer: CC-5079 has been shown to inhibit the proliferation of PC-3 human prostate adenocarcinoma cells in vitro. aacrjournals.orgresearchgate.net Although specific in vivo prostate cancer xenograft data for CC-5079 were not prominently featured, prostate cancer xenograft models are commonly used in preclinical studies to evaluate novel therapeutic agents. tandfonline.comnih.gov

The antitumor efficacy in solid tumor models is linked to CC-5079's ability to inhibit cancer cell growth. researchgate.netnih.govaacrjournals.org

Anti-inflammatory Efficacy in Experimental Models

Beyond its antitumor effects, CC-5079 also exhibits anti-inflammatory properties. researchgate.netnih.govaacrjournals.org This is related to its inhibition of tumor necrosis factor-alpha (TNF-α) secretion. researchgate.netnih.govaacrjournals.org TNF-α is a pro-inflammatory cytokine involved in various inflammatory processes. dntb.gov.ua

CC-5079 inhibits TNF-α secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) with an IC50 of 270 nmol/L. researchgate.netnih.govaacrjournals.org This inhibitory effect on TNF-α production is associated with its inhibition of phosphodiesterase type 4 (PDE4) enzymatic activity. researchgate.netnih.govaacrjournals.org

While specific in vivo anti-inflammatory efficacy models for CC-5079 were not detailed in the provided results, the compound's mechanism involving PDE4 inhibition is well-established in the context of anti-inflammatory research. PDE4 inhibitors have been studied in various animal models of inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis (RA), and multiple sclerosis (MS). nih.gov Common in vivo models for evaluating anti-inflammatory drugs include the carrageenan-induced paw edema test and the croton oil-induced ear edema test in rodents. slideshare.netcreative-biolabs.com The PDE4 inhibitory activity of CC-5079 suggests potential for efficacy in such experimental inflammatory models.

Mechanistic Confirmation in In Vivo Settings

Mechanistic studies in vivo are essential to validate the proposed mechanisms of action observed in in vitro settings. lidebiotech.com

Microtubule Integrity Assessment in Tumor Xenografts

CC-5079 is a potent inhibitor of tubulin polymerization and causes microtubule depolymerization in cultured cancer cells. researchgate.netnih.govaacrjournals.orgresearchgate.net This mechanism is similar to that of other tubulin inhibitors. researchgate.netnih.govaacrjournals.org CC-5079 competes with colchicine (B1669291) for binding to tubulin but does not compete with paclitaxel (B517696) or vinblastine (B1199706), indicating it binds to the colchicine-binding site on tubulin. researchgate.netnih.govaacrjournals.orgresearchgate.netresearchgate.net

While the provided results confirm CC-5079's effects on tubulin and microtubules in vitro, direct assessment of microtubule integrity within tumor xenografts after CC-5079 treatment was not explicitly described in the snippets. However, given its potent in vitro activity on microtubule dynamics and its in vivo antitumor efficacy in xenografts, it is highly probable that the observed tumor growth inhibition is mediated, at least in part, by the disruption of microtubule integrity within the tumor environment, leading to cell cycle arrest and apoptosis. researchgate.netnih.govaacrjournals.org Studies on other compounds that disrupt microtubule integrity have shown corresponding effects in cellular and potentially in vivo models. nih.govplos.org

PDE4 Inhibition Markers in Animal Tissues

CC-5079's inhibitory effect on TNF-α production is linked to its inhibition of PDE4 enzymatic activity. researchgate.netnih.govaacrjournals.org PDE4 is a cAMP-specific phosphodiesterase expressed in inflammatory cells. nih.gov Inhibition of PDE4 leads to elevated intracellular cAMP levels, which can downregulate inflammatory responses. nih.gov

Direct measurement of PDE4 inhibition markers, such as increased cAMP levels or altered expression of downstream targets like MKP1, in animal tissues from CC-5079-treated in vivo models provides mechanistic confirmation. One study mentions that CC-5079 stimulated MKP1 expression in HUVEC and fibroblast cells. researchgate.netnih.gov MKP1 is a phosphatase that can be induced by elevated cAMP levels resulting from PDE4 inhibition. While this finding was in cultured cells, it supports the PDE4 inhibitory mechanism. Studies on PDE4 inhibitors commonly assess their impact on cAMP levels and downstream signaling pathways in relevant tissues or cells from animal models to confirm the mechanism of action in vivo. fda.gov

Structure Activity Relationship Sar and Synthetic Biology of Cc 5079 and Its Analogs

Identification of Key Structural Moieties for Biological Activity

SAR screening of CC 5079 and its analogs has provided insights into the molecular determinants of their biological effects. These studies aim to pinpoint the specific parts of the molecule that interact with the biological targets, tubulin and PDE4.

Elucidation of Pharmacophore Features for Tubulin Binding

This compound is known to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. researchgate.netnih.govnih.gov Competitive binding assays have shown that this compound competes with [³H]colchicine for this site, but not with [³H]paclitaxel or [³H]vinblastine, indicating a distinct binding mode compared to some other tubulin-targeting agents. researchgate.netnih.gov Studies on related compounds, such as combretastatin (B1194345) analogs, which also bind to the colchicine (B1669291) site, have revealed key structural elements important for tubulin polymerization inhibitory effects. These include specific substitution patterns on the aromatic rings and the configuration of the double bond connecting them. mdpi.comnih.gov While specific pharmacophore features for this compound's interaction with tubulin are not explicitly detailed in the provided snippets, its competition with colchicine suggests an overlap in the crucial structural elements recognized by the binding site. The 1,1-diarylalkene structure of this compound is noted as a new chemotype with novel mechanisms of action compared to other tubulin interactive agents like Taxol and colchicine. researchgate.netnih.gov

Determination of Structural Requirements for PDE4 Inhibition

This compound also inhibits phosphodiesterase type 4 (PDE4) enzymatic activity, which contributes to its effect on inhibiting TNF-α production. researchgate.netaacrjournals.org SAR screening of this compound analogs has indicated a correlation between the inhibition of TNF-α production and their inhibitory effect on PDE4 activity. researchgate.netaacrjournals.org The use of a 3-ethoxy-4-methoxyphenyl PDE4 pharmacophore as one of the aromatic rings in the design of 1,1-diarylalkene derivatives, related to CC-5079, led to a significant improvement in PDE4 inhibition. noaa.govnih.gov This suggests that the presence and specific substitution pattern of methoxy (B1213986) or ethoxy groups on the aromatic rings play a crucial role in the PDE4 inhibitory activity of these compounds.

Design and Synthesis of this compound Analogs for Optimized Potency and Selectivity

The synthesis of this compound analogs is a key aspect of optimizing its therapeutic potential. By modifying the chemical structure of this compound, researchers aim to enhance its potency against specific targets, improve its selectivity, and potentially alter its pharmacokinetic properties. A series of 1,1-diarylalkene derivatives have been prepared to optimize the properties of CC-5079. noaa.govnih.gov Modifications, such as the replacement of the nitrile group at the alkene terminus, were explored. While the nitrile group was generally required for potent antiproliferative activity, its replacement was tolerated if a hydroxyl or amino group was present on one of the aryl rings. noaa.govnih.gov These groups could also serve as points for amino acid derivatization to improve solubility. noaa.govnih.gov For instance, a glycinamide (B1583983) analog showed significant efficacy in a xenograft model. noaa.govnih.gov This highlights the synthetic strategies employed to create analogs with potentially improved pharmacological profiles.

Stereochemical Influences on Biological Activity (e.g., E/Z Isomers)

The stereochemistry of a molecule, particularly the configuration of double bonds (E/Z isomers), can significantly impact its biological activity due to differences in three-dimensional structure and interaction with binding sites. CC-5079 has been tested as a mixture of E and Z isomers, indicating that stereochemistry is a relevant factor in its activity and highlighting the need for stereoselective synthesis to obtain pure isomers for further study. researchgate.net In related diarylacrylonitrile analogs, SAR studies have revealed that a cis-configuration of the olefinic bond is an essential structural element for biological activity. nih.gov Another study on benzothiophene (B83047) acrylonitrile (B1666552) analogs noted that the E-isomer exhibited very potent growth inhibition in various cancer cell lines. nih.gov These findings underscore the importance of considering stereochemistry in the design and evaluation of this compound analogs.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling techniques are valuable tools in understanding the interactions of this compound and its analogs with their biological targets at a molecular level. anu.edu.auresearchgate.netnih.govacs.orgwikipedia.org These methods can be used to predict binding modes, estimate binding affinities, and rationalize the observed SAR. While specific computational studies on this compound were not extensively detailed in the provided snippets, the general application of these techniques in drug discovery and SAR studies is well-established. Molecular modeling can help to elucidate how different structural moieties of this compound and its analogs interact with the amino acid residues in the binding pockets of tubulin and PDE4, providing a theoretical basis for the experimental SAR observations and guiding the design of novel compounds with improved properties.

Mechanisms of Acquired Resistance to Cc 5079 in Preclinical Research

Identification of Cellular Adaptation and Bypass Signaling Pathways

Acquired resistance to targeted therapies often involves cellular adaptation and the activation of bypass signaling pathways that compensate for the inhibited target nih.gov. Cancer cells can rewire their signaling networks to maintain proliferation and survival despite the presence of a drug nih.gov. These mechanisms can include mutations in the drug target, activation of alternative signaling nodes, or changes in the tumor microenvironment nih.govoaepublish.comnih.gov.

While the general principles of cellular adaptation and bypass signaling in acquired resistance are well-established in cancer research nih.gov, the specific mechanisms by which cancer cells might develop acquired resistance to CC 5079 through these pathways are not explicitly described in the provided search results. This compound is known to inhibit tubulin polymerization and TNF-alpha production nih.govunimi.itnih.govnih.gov. Acquired resistance could theoretically involve alterations in tubulin structure or expression, changes in pathways downstream of TNF-alpha, or activation of alternative survival pathways that bypass the need for these specific targets. However, specific preclinical studies detailing these acquired resistance mechanisms to this compound were not found within the scope of the search.

Strategies to Overcome Resistance in In Vitro and In Vivo Preclinical Models

Overcoming drug resistance is a critical aspect of cancer therapy development. Preclinical research explores various strategies to restore sensitivity in resistant tumors, including combination therapies and the rational design of new compounds oaepublish.com.

Future Research Directions and Translational Perspectives for Cc 5079

Investigation of Novel Therapeutic Applications in Unexplored Disease Models

While CC-5079 has shown promise in cancer and anti-inflammatory contexts, its unique dual mechanism of action – inhibiting both tubulin polymerization and PDE4 activity – suggests potential applications in a broader range of diseases. Future research could focus on evaluating CC-5079 in preclinical models of diseases where both microtubule dynamics and inflammation play significant roles.

Given its anti-angiogenic properties observed in human umbilical vein endothelial cells (HUVECs) and in vivo models aacrjournals.orgnih.gov, further investigation into its potential in treating angiogenesis-dependent diseases beyond cancer, such as certain retinopathies or chronic inflammatory conditions characterized by excessive blood vessel formation, is warranted. Studies have shown CC-5079 significantly inhibited HUVEC proliferation, migration, and invasion in vitro, and microvessel formation in ex vivo and in vivo angiogenesis assays. nih.gov

Furthermore, as a PDE4 inhibitor, CC-5079's effects on various inflammatory pathways could be explored in models of inflammatory diseases not directly linked to cancer. aacrjournals.orgnih.govresearchgate.net PDE4 inhibitors are known to modulate immune and inflammatory cell responses. aacrjournals.org Investigating its efficacy in models of conditions like asthma, chronic obstructive pulmonary disease (COPD), or specific autoimmune disorders could reveal novel therapeutic uses.

The activity of CC-5079 against multidrug-resistant (MDR) cancer cell lines also highlights its potential in overcoming resistance mechanisms in various cancer types where current therapies fail. aacrjournals.orgnih.govresearchgate.netnih.gov Future studies could specifically investigate its efficacy in preclinical models of cancers known for rapid development of MDR, exploring its use as a monotherapy or in combination with other agents to circumvent resistance.

Exploration of Unidentified Mechanisms or Off-Target Effects in Preclinical Systems

While CC-5079's primary mechanisms involving tubulin binding at the colchicine (B1669291) site and PDE4 inhibition are established aacrjournals.orgnih.govresearchgate.netnih.gov, there may be additional, as yet unidentified, molecular targets or off-target effects that contribute to its biological activities. Future research should aim to comprehensively map the interaction profile of CC-5079 in relevant preclinical systems.

Techniques such as activity-based protein profiling or thermal proteome profiling could be employed to identify novel protein targets that interact with CC-5079. Investigating its impact on various signaling pathways beyond those directly linked to tubulin or PDE4 could reveal a more complete picture of its cellular effects. For instance, studies have shown CC-5079 stimulated MKP1 expression in HUVECs and fibroblasts, suggesting potential interactions with MAPK signaling pathways. nih.gov Further research could explore the downstream consequences of this MKP1 stimulation and its contribution to the observed anti-angiogenic and anti-proliferative effects.

Understanding potential off-target effects is crucial for translational development. Preclinical studies utilizing a range of cell lines and primary cells, including those not traditionally associated with cancer or inflammation, could help identify unintended interactions that might inform potential toxicities or novel therapeutic opportunities.

Development of Advanced In Vitro and In Vivo Research Models for CC 5079 Evaluation

To accurately assess the potential of CC-5079 in new indications and to better understand its mechanisms, the development and utilization of more sophisticated in vitro and in vivo models are essential.

Advanced in vitro models could include complex co-culture systems that mimic the tumor microenvironment (TME) or inflammatory niches, incorporating various cell types such as immune cells, stromal cells, and endothelial cells alongside target cells. frontiersin.orgresearchgate.net This would allow for the evaluation of CC-5079's effects on cell-cell interactions and the intricate signaling networks within these environments. Three-dimensional (3D) cell culture models, including organoids derived from patient tissues, could provide a more physiologically relevant platform for assessing efficacy and mechanisms compared to traditional 2D cultures.

In vivo research models should move beyond standard xenografts to include syngeneic models with intact immune systems, allowing for the evaluation of CC-5079's potential immunomodulatory effects mediated by PDE4 inhibition in the context of a complete tumor or disease environment. aacrjournals.orgnih.govresearchgate.net Genetically engineered mouse models (GEMMs) that recapitulate specific human diseases or express relevant drug resistance mechanisms would also be valuable for assessing efficacy and understanding the impact of genetic context on response to CC-5079. nih.govashpublications.org Orthotopic xenograft models, where cancer cells are implanted in the organ of origin, could provide a more accurate representation of tumor growth and response to therapy.

The development of patient-derived xenograft (PDX) models, utilizing tissues from patients with specific diseases, could further enhance the translational relevance of preclinical studies, allowing for the testing of CC-5079 against a diverse range of human disease subtypes.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) to Elucidate Comprehensive Biological Responses

The application of omics technologies is crucial for gaining a comprehensive understanding of how CC-5079 affects biological systems at a molecular level. Integrating data from transcriptomics, metabolomics, and potentially proteomics can reveal complex biological responses and identify biomarkers of response or resistance. humanspecificresearch.orgimc.ac.atbenthambooks.commdpi.com

Transcriptomics, the study of gene expression, can identify the global changes in RNA levels induced by CC-5079 treatment. This can help pinpoint affected pathways and cellular processes, providing insights into both on-target and potential off-target effects. humanspecificresearch.orgimc.ac.atnih.govresearchgate.netfrontiersin.orgfrontiersin.org

For example, integrated omics could be used to investigate how CC-5079's inhibition of PDE4 affects downstream signaling cascades and metabolic pathways in immune cells, or how its tubulin binding impacts cell cycle regulation and metabolism in cancer cells. aacrjournals.orgnih.govresearchgate.net Such studies could identify novel biomarkers for predicting response to CC-5079 or for monitoring treatment efficacy.

The application of single-cell omics technologies could further refine our understanding by revealing cell-type specific responses to CC-5079 within heterogeneous tissue environments like tumors. humanspecificresearch.org

Q & A

Q. What are the primary molecular mechanisms of CC-5079 in inhibiting cancer cell proliferation?

CC-5079 exhibits dual mechanisms: (1) inhibition of tubulin polymerization, leading to G2-M phase cell cycle arrest and apoptosis, and (2) suppression of TNF-α production via phosphodiesterase type 4 (PDE4) inhibition. Methodologically, researchers should employ in vitro tubulin polymerization assays, competitive binding experiments (e.g., against radiolabeled colchicine), and PDE4 enzymatic activity assays to validate these mechanisms. Cell cycle analysis using flow cytometry and Western blotting for checkpoint proteins (e.g., phosphorylated CDC2) further corroborates mechanistic insights .

Q. How do researchers design experiments to assess CC-5079’s efficacy across diverse cancer cell lines?

Experimental design should include:

- Dose-response curves : Determine IC₅₀ values (4.1–50 nM range reported) using proliferation assays (e.g., MTT or ATP-based viability tests).

- Cell line panels : Test multidrug-resistant (MDR) and non-MDR lines to evaluate resistance profiles.

- Control groups : Compare with established tubulin inhibitors (e.g., paclitaxel, colchicine) to contextualize potency .

Q. What in vivo models are appropriate for evaluating CC-5079’s antitumor activity?

Use xenograft models (e.g., HCT-116 colorectal tumors in mice) with intraperitoneal or oral administration. Key metrics include tumor volume reduction, survival analysis, and histopathological assessment. Ensure pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are integrated to correlate efficacy with bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in CC-5079’s activity against multidrug-resistant cells?

While CC-5079 overcomes resistance to paclitaxel and colchicine, discrepancies may arise due to variations in MDR1/P-glycoprotein expression. Methodological steps:

Q. What strategies optimize CC-5079’s dual targeting of tubulin and PDE4 for synergistic therapeutic effects?

Advanced approaches include:

Q. How should researchers address variability in TNF-α suppression across experimental conditions?

Variability may stem from differences in LPS stimulation protocols or donor-specific PBMC responses. Mitigate by:

- Standardizing LPS concentrations and exposure times.

- Using multiplex cytokine assays (e.g., Luminex) for high-throughput TNF-α quantification.

- Incorporating primary cell batches from multiple donors to assess reproducibility .

Methodological Frameworks

Q. What statistical tools are recommended for analyzing CC-5079’s dose-response and synergy data?

- Dose-response : Nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism).

- Synergy : Chou-Talalay combination index (CI) or Bliss independence models.

- Multivariate analysis : PCA or machine learning for high-dimensional datasets (e.g., proteomic/transcriptomic profiles) .

Q. How can researchers ensure reproducibility in CC-5079 studies?

- Pre-registration : Document hypotheses and protocols (e.g., on Open Science Framework).

- Reagent validation : Use authenticated cell lines and batch-test CC-5079 for purity (HPLC/MS).

- Data sharing : Deposit raw data (e.g., flow cytometry FCS files) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.